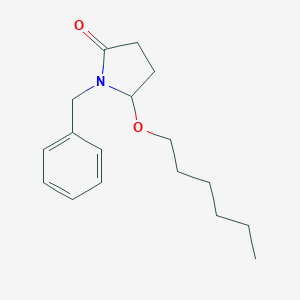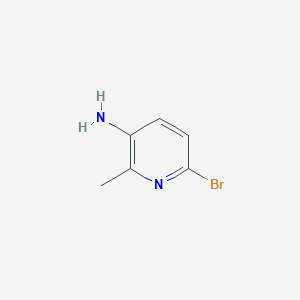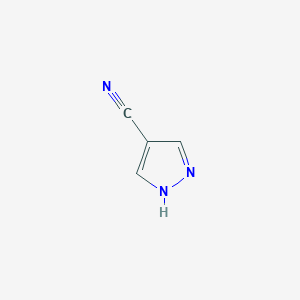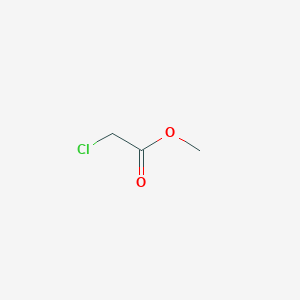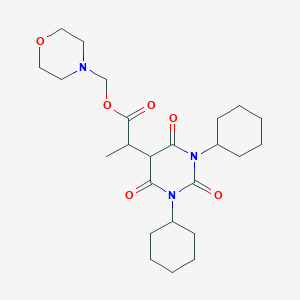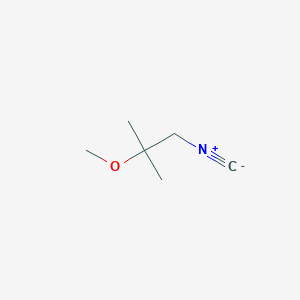
1-isocyano-2-méthoxy-2-méthylpropane
Vue d'ensemble
Description
2-Methoxyisobutylisonitrile, also known as 2-Methoxyisobutylisonitrile, is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxyisobutylisonitrile is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxyisobutylisonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyisobutylisonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Imagerie de perfusion myocardique
Le 2-méthoxyisobutylisonitrile (MIBI) est principalement connu pour son application en imagerie de perfusion myocardique. Il est utilisé sous la forme de Sestamibi au technétium (99mTc), un complexe radio-isotopique, qui est un outil de diagnostic standard en médecine nucléaire pour évaluer le flux sanguin vers le muscle cardiaque . Cette technique d'imagerie aide à diagnostiquer la maladie coronarienne et à évaluer l'infarctus du myocarde.
Synthèse pharmaceutique
Le MIBI est synthétisé par une procédure modifiée qui conduit à un complexe cationique utile comme agent de perfusion myocardique . Le processus de synthèse a été amélioré pour obtenir de meilleurs rendements et faciliter la préparation de ses complexes de cuivre et de technétium-99m.
Formation de complexes radio-isotopiques
Le composé forme des complexes avec des métaux, notamment avec le technétium-99m, qui est le radio-isotope médical le plus utilisé dans le monde . Ces complexes sont cruciaux pour diverses procédures de diagnostic, y compris l'imagerie de perfusion myocardique mentionnée ci-dessus.
Mécanisme D'action
Target of Action
The primary targets of MIBI are the myocardium, parathyroid, and/or breast tissue . The compound is used in nuclear medicine imaging tests to detect coronary artery disease and evaluate myocardial function .
Mode of Action
MIBI is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile (MIBI) ligands . Following intravenous injection of the drug, MIBI is taken up by its target tissues .
Biochemical Pathways
It is known that mibi is used in single photon emission computed tomography (spect) to detect the gamma ray emitted by the decay of technetium-99m to technetium-99 .
Pharmacokinetics
The pharmacokinetics of MIBI involves its uptake by the target tissues following intravenous injection . The compound is then used in SPECT imaging to detect the gamma ray emitted by the decay of Technetium-99m . .
Result of Action
The primary result of MIBI’s action is the generation of images that can be used to detect coronary artery disease by localizing myocardial ischemia (reversible defects) and infarction (non-reversible defects), and to evaluate myocardial function . This information can be used to make patient management decisions .
Action Environment
The action, efficacy, and stability of MIBI can be influenced by various environmental factors It’s important to note that the preparation and storage conditions of MIBI can impact its effectiveness. For instance, the preparation of MIBI involves a heating step, and inadequate heating can result in solutions with lower radiochemical purity .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-Isocyano-2-methoxy-2-methylpropane are not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely that the compound influences cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of the compound change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of the compound vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins and affects its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJFNFYPZOHRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148933 | |
| Record name | 2-Methoxyisobutyl isonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109434-22-2 | |
| Record name | 2-Methoxyisobutylisonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyisobutyl isonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYISOBUTYL ISONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Methoxyisobutylisonitrile, primarily known as a ligand in the radiopharmaceutical technetium-99m hexakis (2-methoxyisobutylisonitrile) (⁹⁹mTc-MIBI), interacts with cells through a unique mechanism. ⁹⁹mTc-MIBI is a lipophilic cation, meaning it is attracted to negatively charged environments like the inside of cells. Its uptake is influenced by both the plasma membrane potential and, importantly, the mitochondrial membrane potential. [, ] This suggests ⁹⁹mTc-MIBI accumulates in mitochondria in response to the negative potential difference across their membranes.
ANone: The research papers primarily focus on 2-Methoxyisobutylisonitrile as a ligand in a radiopharmaceutical. Its catalytic properties and applications in other contexts are not discussed.
A: While the provided research papers do not detail specific computational chemistry studies, they highlight the potential for utilizing ⁹⁹mTc-MIBI's gamma-emitting properties to investigate cellular bioenergetics, including mitochondrial membrane potential (ΔΨ). [] This suggests that computational modeling could be valuable for understanding the interactions of ⁹⁹mTc-MIBI with its biological targets and for designing novel derivatives with improved properties.
A: The research papers focus on 2-Methoxyisobutylisonitrile complexed with technetium-99m. While they don't delve into detailed SAR studies of the ligand itself, it's clear that the overall lipophilicity and charge of the ⁹⁹mTc-MIBI complex are critical for its biological activity. [, ] The research suggests that modifying these properties could impact cellular uptake and retention, potentially leading to agents with altered target specificity or pharmacokinetic profiles.
A: The provided research emphasizes the clinical use of ⁹⁹mTc-MIBI, which is formulated as a kit (Cardiolite®). [] This kit requires the addition of sodium [⁹⁹mTc]pertechnetate eluted from a ⁹⁹Mo-⁹⁹mTc generator. [] This two-step procedure ensures the formation of ⁹⁹mTc-MIBI with high radiochemical purity, a critical factor for its application in nuclear medicine imaging.
A: As 2-Methoxyisobutylisonitrile is used as a component in a radiopharmaceutical, its handling and disposal are subject to strict regulations regarding radioactive materials. The research papers do not explicitly discuss SHE regulations but mention ethical review board approval and patient consent, underlining the importance of ethical considerations in research involving human subjects. []
A: Research indicates that ⁹⁹mTc-MIBI is rapidly metabolized in mice following intravenous injection. [] While the exact metabolic pathway is not elaborated upon, this finding is crucial for understanding the in vivo behavior of ⁹⁹mTc-MIBI. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different species, including humans.
A: Research demonstrates the efficacy of ⁹⁹mTc-MIBI in visualizing various tumor types in vivo, including lung cancer, [, ] osteosarcoma, [] and bone metastases. [] The ability of ⁹⁹mTc-MIBI to accumulate in these tumors allows for their detection via single-photon emission computed tomography (SPECT) imaging.
A: Yes, research indicates that the expression of P-glycoprotein, a multidrug resistance transporter protein, can influence the uptake and washout of ⁹⁹mTc-MIBI. [] Increased P-glycoprotein expression has been associated with lower ⁹⁹mTc-MIBI accumulation in tumor cells. [] This finding highlights the potential for cross-resistance mechanisms, where cells resistant to one P-glycoprotein substrate might also show reduced sensitivity to ⁹⁹mTc-MIBI.
A: While the research papers don't extensively discuss the toxicology of ⁹⁹mTc-MIBI, one study observed reduced toxicity of carrier-added ⁹⁹mTc-MIBI in multidrug-resistant cells compared to their drug-sensitive counterparts. [] This finding suggests that the toxicity profile of ⁹⁹mTc-MIBI might vary depending on cell type and the presence of multidrug resistance mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



